Cas no 872-50-4 (N-Methylpyrrolidone)

N-Methylpyrrolidone (NMP) is a versatile polar aprotic solvent with high chemical and thermal stability. It exhibits excellent solvency for a wide range of organic and inorganic compounds, including resins, polymers, and gases. NMP's low volatility, high boiling point (202°C), and strong dipole moment make it suitable for applications requiring precise temperature control and efficient dissolution. It is widely used in industries such as pharmaceuticals, electronics, and petrochemical processing due to its ability to act as a reaction medium, cleaner, or extraction solvent. NMP is also valued for its low toxicity compared to alternatives like dimethylformamide (DMF) and its compatibility with sensitive materials. Proper handling is required due to its hygroscopic nature.
N-Methylpyrrolidone structure
N-Methylpyrrolidone structure
商品名:N-Methylpyrrolidone
CAS番号:872-50-4
MF:C5H9NO
メガワット:99.1310613155365
MDL:MFCD00003193
CID:40118
PubChem ID:24859389

N-Methylpyrrolidone 化学的及び物理的性質

名前と識別子

    • 1-Methyl-2-pyrrolidinone
    • 1-methyl-2-pyrrolidone
    • NMP
    • N-Methylpyrrolidone
    • N-Methylbutyrolactam
    • N-Methyl-2-pyrrolidone
    • 1-Methyl-2-pyrrolidone (Low water content)
    • 1-Methyl-2-pyrrolidinone (NMP)
    • M-PYROL
    • 1-Methyl-2-pyrrolidi
    • 1-METHYL-2-PYRROLIDONE, EL
    • 1,6-Dihydro-N-methyl-6-oxonicotinamide
    • 1-methyl-2-oxo-pyrrolidine
    • 1-methylpyrrolidin-2-one
    • N-methyl-2-pyridone-5-carboxamide
    • n-methyl-2-pyrrolidinone
    • n-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
    • N-methyl-pyrrolidin-2-one
    • N-methyl-pyrrolidinone
    • 1-Methyl-2-pyrrolidinone (Low water content)
    • NMP (Low water content)
    • N-Methyl pyrrolidone
    • Methylpyrrolidone
    • N-Methylpyrrolidinone
    • 1-Methylpyrrolidone
    • 1-Methylpyrrolidinone
    • 2-Pyrrolidinone, 1-methyl-
    • n-methyl-pyrrolidone
    • 1-Methylazacyclopentan-2-one
    • 1-Methyl-5-pyrrolidinone
    • N-methylpyrrolidin-2-one
    • N-Methyl-gamma-butyrolactam
    • N-methyl pyrrolidinone
    • Methyl-2-pyrrolidinone
    • 1-methyl-2-pyrrolidon
    • Methylpyrrol
    • N-Methy-2-pyrrolidone
    • 1-Methyl-2-pyrrolidinone (ACI)
    • 2-Pyrrolidone, 1-methyl- (3CI)
    • AgsolEx 1
    • EKOS 1
    • LA 8E
    • M 0418
    • Microposit 2001
    • N 0131
    • N-Methyl-2-ketopyrrolidine
    • N-Methyl-α-pyrrolidinone
    • N-Methyl-α-pyrrolidone
    • N-Methyl-γ-butyrolactam
    • N-Methylpyrrolidine-2-one
    • NMP 1165
    • NSC 4594
    • Pharmasolve
    • Pyrol M
    • SL 1332
    • 1-Methyl-2-pyrrolidinone 99%, SuperDry, Water≤50 ppm (by K.F.)
    • 1-Methyl-2-pyrrolidinone 99.5%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • MDL: MFCD00003193
    • インチ: 1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3
    • InChIKey: SECXISVLQFMRJM-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCN1C
    • BRN: 106420

計算された属性

  • せいみつぶんしりょう: 99.068414g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.5
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 99.068414g/mol
  • 単一同位体質量: 99.068414g/mol
  • 水素結合トポロジー分子極性表面積: 20.3Ų
  • 重原子数: 7
  • 複雑さ: 90.1
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • におい: Mild amine odor
  • Vapor Density: 3.4 (NTP, 1992) (Relative to Air)
  • Henrys Law Constant: 3.20e-09 atm-m3/mole
  • Stability Shelf Life: NMP shows unlimited shelf life in tightly closed containers, slight discoloration does not impair its quality.
  • Autoignition Temperature: 655 °F (346 °C)
  • Temperature: Decomposes on heating and on burning. This produces toxic fumes including nitrogen oxides and carbon monoxide.
  • Viscosity: 1.65 cP at 25 °C
  • Heat of Combustion: 719 kcal/mol
  • Heat of Vaporization: 127.3 kcal/Kg
  • Surface Tension: 40.7 dynes/cm
  • 色と性状: 無色透明な油状の液体で、軽いアミンの味がします。
  • 密度みつど: 1.028 g/mL at 25 °C(lit.)
  • ゆうかいてん: −24 °C (lit.)
  • ふってん: 202 °C(lit.)
    81-82 °C/10 mmHg(lit.)
  • フラッシュポイント: 華氏温度:195.8°f< br / >摂氏度:91°C< br / >
  • 屈折率: n20/D 1.47(lit.)
  • PH値: 8.5-10.0 (100g/l, H2O, 20℃)
  • ようかいど: ethanol: miscible0.1ML/mL, clear, colorless (10%, v/v)
  • すいようせい: >=10 g/100 mL at 20 ºC
  • あんていせい: Stable, but decomposes upon exposure to light. Combustible. Incompatible with strong oxidizing agents, strong acids, reducing agents, bases.
  • PSA: 20.31000
  • LogP: 0.17650
  • マーカー: 6117
  • ようかいせい: 水、エタノール、エーテル、アセトン、酢酸エチル、クロロホルム、ベンゼンに溶けやすく、ほとんどの有機化合物と無機化合物、極性ガス、天然化合物と合成ポリマー化合物を溶解することができる。
  • じょうきあつ: 0.29 mmHg ( 20 °C)
    0.99 mmHg ( 40 °C)
  • 最大波長(λmax): 283(MeOH)(lit.)
  • かんど: Hygroscopic

N-Methylpyrrolidone セキュリティ情報

  • 記号: GHS07 GHS08
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H315,H319,H335,H360
  • 警告文: P201,P261,P305+P351+P338,P308+P313
  • 危険物輸送番号:UN 1268 3/PG 3
  • WGKドイツ:1
  • 危険カテゴリコード: 61-36/37/38
  • セキュリティの説明: S41
  • 福カードFコード:3-8-10
  • RTECS番号:UY5790000
  • 危険物標識: Xi
  • 爆発限界値(explosive limit):1.3-9.5%(V)
  • リスク用語:R36/38
  • ちょぞうじょうけん:2-8°C
  • TSCA:Y

N-Methylpyrrolidone 税関データ

  • 税関データ:

    中国税関コード:

    2933790090

    概要:

    2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

N-Methylpyrrolidone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
995919-4L
1-Methyl-2-pyrrolidinone, 99.7%, for spectroscopy
872-50-4 99.7%
4L
¥ 1380 2022-04-26
Enamine
EN300-20488-1.0g
1-methylpyrrolidin-2-one
872-50-4 94%
1.0g
$24.0 2023-02-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008217-500ml
N-Methylpyrrolidone
872-50-4 (、 Water≤50 ppm)
500ml
¥139 2024-05-21
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0725512223-500ml
N-Methylpyrrolidone
872-50-4
500ml
¥ 129.4 2024-07-19
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0725510223-500ml
N-Methylpyrrolidone
872-50-4 99%
500ml
¥ 70.6 2024-07-19
BAI LING WEI Technology Co., Ltd.
494322-4L
1-Methyl-2-pyrrolidinone, 99.7%, ACS/HPLC Certified
872-50-4 99.7%
4L
¥ 1350 2022-04-26
Oakwood
035918-200L
N-Methyl-2-pyrrolidinone
872-50-4 99%
200l
$3050.00 2024-07-19
Oakwood
041934-2.5L
N-Methyl-2-pyrrolidinone ACS reagent
872-50-4 99%
2.5l
$53.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M25213-500ml
1-Methyl-2-pyrrolidinone
872-50-4
500ml
¥238.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M25211-100ml
1-Methyl-2-pyrrolidinone
872-50-4
100ml
¥598.0 2021-09-08

N-Methylpyrrolidone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Manganese ,  Sodium ,  Cobalt ,  Copper ,  Phosphoric acid Solvents: Water
リファレンス
Process for the preparation of N-substituted 2-pyrrolidones with additional product recovery from the distillation residues.
, European Patent Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Indium Solvents: Water
リファレンス
Indium-mediated reductive dehalogenation of α-halo carbonyl compounds in water
Park, Leeyoung; et al, Perkin 1, 2000, (24), 4462-4463

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane
リファレンス
An alternative efficient method for transformation of thiocarbonyl to carbonyl group using trifluoroacetic anhydride
Masuda, Ryoichi; et al, Tetrahedron Letters, 1991, 32(9), 1195-8

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  24 h, rt
リファレンス
Asymmetric synthesis and evaluation of α-quaternary chiral lactam derivatives as novel anticancer agents
Lee, Hwanhyuk; et al, Archives of Pharmacal Research, 2014, 37(10), 1264-1270

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Silver acetate Solvents: Tetrahydrofuran ;  4 h, rt
リファレンス
Vinyl-λ3-iodanes act as efficient sulfur atom acceptors: vinylic SN2-based strategy for conversion of tertiary thioamides to amides
Ochiai, Masahito; et al, Chemical Communications (Cambridge, 2002, (23), 2802-2803

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Ruthenium Solvents: Water
リファレンス
Regenerable N-alkylamide hydroperoxide for catalytic substrate oxidation
Patton, Douglas E.; et al, Journal of the Chemical Society, 1993, (14), 1611-15

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Gold ,  Silica Solvents: 1,4-Dioxane ,  Water ;  1 min, rt; rt → 100 °C; 3.5 h, 100 °C
リファレンス
Aerobic Oxidation of Cyclic Amines to Lactams Catalyzed by Ceria-Supported Nanogold
Dairo, Taiwo O.; et al, Catalysis Letters, 2016, 146(11), 2278-2291

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Silanol, trimethyl-, titanium(4+) salt Solvents: 1803415-30-6 ;  1 h, 120 °C
リファレンス
Hexaalkylguanidinium salts as ionic liquids-applications in titanium and aluminum alcoholate assisted synthesis
Arkhipova, Maria; et al, RSC Advances, 2014, 4(99), 56506-56517

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Alumina ,  Gold Solvents: Water ;  24 h, 80 °C
リファレンス
Supported Gold Nanoparticles for Efficient α-Oxygenation of Secondary and Tertiary Amines into Amides
Jin, Xiongjie; et al, Angewandte Chemie, 2016, 55(25), 7212-7217

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Polyethylene glycol Solvents: Toluene
リファレンス
N-alkylation of amides, imides, and lactams under phase-transfer catalysis
Cen, Junda; et al, Zhongguo Yiyao Gongye Zazhi, 1990, 21(5), 218-20

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) ,  Methylsilanediol homopolymer Catalysts: Copper ,  Formaldehyde, polymer with 1,3,5-benzenetriol and 1,3,5-triazine-2,4,6-triamine Solvents: Acetonitrile ;  12 h, 80 °C
リファレンス
Triazinetriamine-derived porous organic polymer-supported copper nanoparticles (Cu-NPs@TzTa-POP): an efficient catalyst for the synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea
Haque, Najirul; et al, New Journal of Chemistry, 2020, 44(36), 15446-15458

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 6-Aminohexanoic acid Solvents: 1,2-Dichloroethane
リファレンス
Titanium tetraisopropoxide-mediated lactamizations
Mader, Mary; et al, Tetrahedron Letters, 1988, 29(25), 3049-52

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Sodium cyanoborohydride ;  1 - 2 d, rt
リファレンス
Sodium tris(trifluoroacetoxy)-borohydride
Gribble, Gordon W., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
リファレンス
Facile conversion of thioamides into amides
Kochhar, Kanwarpal S.; et al, Tetrahedron Letters, 1983, 24(13), 1323-6

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Vitride Solvents: Toluene ,  Water
リファレンス
Properties of sodium bis(2-methoxyethoxy)aluminum hydride IV. Reduction of oximes, amides, lactams, imides, and nitriles
Cerny, Miloslav; et al, Collection of Czechoslovak Chemical Communications, 1969, 34(3), 1033-41

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 24 h, 120 °C
1.3 Reagents: Ammonium chloride
リファレンス
Regio- and Stereoselective (SN2) N-, O-, C- and S-Alkylation Using Trialkyl Phosphates
Banerjee, Amit; et al, Synthesis, 2023, 55(2), 315-332

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Chromia ,  Copper
1.2 Reagents: Water
リファレンス
Preparation of pyrrolidone and N-alkylpyrrolidones from copper-metal oxide-catalyzed cyclization of 1,4-dicarboxylic acids and their anhydrides
, Germany, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Chloroform
リファレンス
Efficient synthesis of N-substituted lactams from (N-arylsulfonyloxy)amines and cyclic ketones
Hoffman, Robert V.; et al, Tetrahedron Letters, 1989, 30(32), 4207-10

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Dimethyl carbonate Catalysts: Hexadecyltrimethylammonium bromide
リファレンス
Scope of the N-alkylation of amides and the C-alkylation of malonates by methyl formate and dimethyl carbonate
Ben Taleb, A.; et al, Journal of Molecular Catalysis, 1993, 84(2),

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Vanadate(6-), nona-μ-oxotrioxo(pentadeca-μ-oxononaoxononamolybdate)[μ12-[phospha… Solvents: Acetonitrile ;  5 h, 1 atm, 90 °C
リファレンス
Phosphovanadomolybdic acid catalyzed desulfurization-oxygenation of secondary and tertiary thioamides into amides using molecular oxygen as the terminal oxidant
Xu, Ning; et al, New Journal of Chemistry, 2016, 40(6), 4865-4869

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium cyanoborohydride Solvents: Trifluoroacetic acid
リファレンス
N-Methylation of amides and related compounds by reduction of methylols
Basha, Anwer; et al, Synthetic Communications, 1977, 7(8), 549-52

N-Methylpyrrolidone Raw materials

N-Methylpyrrolidone Preparation Products

N-Methylpyrrolidone サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:872-50-4)N-Methylpyrrolidone
注文番号:A1204137
在庫ステータス:in Stock
はかる:4l
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:52
価格 ($):169.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:872-50-4)1-Methyl-2-pyrrolidinone
注文番号:5648472
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:09
価格 ($):discuss personally

N-Methylpyrrolidone 関連文献

N-Methylpyrrolidoneに関する追加情報

Properties and Applications of N-Methylpyrrolidone (CAS No. 872-50-4)

N-Methylpyrrolidone (NMP), with the chemical formula C₅H₉NO, is a highly polar aprotic solvent that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique physicochemical properties. Its CAS number, 872-50-4, identifies it as a well-characterized compound with a broad range of industrial and laboratory applications. NMP is renowned for its excellent solvency power, making it an indispensable solvent in various synthetic processes, particularly in polymer chemistry and pharmaceutical manufacturing.

The versatility of N-Methylpyrrolidone stems from its ability to dissolve a wide array of organic and inorganic compounds, including those that are poorly soluble in traditional solvents. This attribute has positioned it as a critical component in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Recent advancements in green chemistry have further highlighted the importance of NMP as an eco-friendly solvent alternative, given its relatively low toxicity and high biodegradability compared to some conventional solvents.

In the pharmaceutical industry, N-Methylpyrrolidone plays a pivotal role in the formulation and purification of APIs. Its high boiling point and thermal stability make it suitable for use in high-temperature reaction conditions, while its low viscosity ensures efficient mass transfer during mixing and processing. Furthermore, NMP's compatibility with various functional groups allows for seamless integration into complex synthetic pathways, enhancing reaction yields and product purity.

One of the most compelling applications of N-Methylpyrrolidone is in the field of polymer science. It serves as an excellent solvent for both thermoplastic and thermosetting polymers, facilitating processes such as solution casting, spinning, and extrusion. The compound's ability to swell polymers without causing degradation makes it particularly valuable in the production of high-performance materials like specialty films, coatings, and adhesives. Recent research has demonstrated its efficacy in the development of biodegradable polymers, aligning with global efforts to reduce environmental impact.

Recent studies have also explored the potential of N-Methylpyrrolidone in drug delivery systems. Its ability to enhance the solubility of poorly water-soluble drugs has been leveraged to develop novel formulations that improve bioavailability and therapeutic efficacy. For instance, NMP-based nanomicelles have shown promise in targeted drug delivery, allowing for precise release profiles that optimize treatment outcomes. The compound's compatibility with hydrophobic drugs makes it an attractive choice for formulating oral and injectable medications.

The chemical stability of N-Methylpyrrolidone under various conditions has been extensively studied, reinforcing its reliability in industrial applications. Its resistance to hydrolysis and oxidation ensures consistent performance across diverse chemical environments. Additionally, NMP's low vapor pressure reduces evaporation losses during prolonged storage or processing, making it cost-effective for large-scale operations. These characteristics have solidified its reputation as a trusted solvent in both academic research and commercial production.

From an environmental perspective, efforts to minimize waste generation have led to innovative recycling strategies for N-Methylpyrrolidone. Advanced distillation techniques can recover unused or spent NMP from industrial processes, reducing both operational costs and environmental footprint. Furthermore, research into catalytic methods for converting NMP derivatives back into usable forms has opened new avenues for sustainable solvent management.

The future prospects of N-Methylpyrrolidone are closely tied to emerging trends in material science and pharmaceutical innovation. As industries seek sustainable alternatives to traditional solvents, NMP's favorable properties position it as a key player in next-generation technologies. For example, its use in electrochemical applications has been investigated due to its ability to support ionic transport without compromising electrode performance. Similarly, its role in energy storage devices continues to be explored as researchers aim to develop more efficient battery technologies.

In conclusion,N-Methylpyrrolidone (CAS No. 872-50-4) remains a cornerstone solvent in multiple scientific disciplines due to its exceptional solvency capabilities and environmental profile. Its applications span from pharmaceutical synthesis to advanced polymer manufacturing, underscoring its versatility and importance. As research progresses,the innovative uses of NMP are expected to expand,further cementing its status as a vital chemical compound in both industrial and academic settings.

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